molecular formula C19H26N2O3S2 B2674185 4-methoxy-2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-20-3

4-methoxy-2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2674185
CAS No.: 953141-20-3
M. Wt: 394.55
InChI Key: VPPXFKMUZOSUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and experimental use. As a benzenesulfonamide, this compound class has demonstrated significant research value in medicinal chemistry and chemical biology. Structurally similar benzenesulfonamide compounds have been investigated for their potential to inhibit voltage-gated sodium channels, suggesting this compound may be a candidate for research in neurology and epilepsy . Furthermore, recent scientific literature highlights that analogs within this chemical family, such as 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), exhibit potent anti-tumor activity by inducing a form of programmed cell death known as ferroptosis . The mechanism is associated with the KEAP1-NRF2-GPX4 signaling axis, where these compounds can bind to NRF2, reduce its phosphorylation, and subsequently downregulate key proteins like GPX4 and SLC7A11/XCT, leading to a marked increase in cytotoxic lipid ROS and MDA in tumor cells . This makes benzenesulfonamides a compelling subject for oncology research focused on novel cell death pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-15-12-17(24-2)5-6-19(15)26(22,23)20-13-16-7-9-21(10-8-16)14-18-4-3-11-25-18/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPXFKMUZOSUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor effects. The unique structural components, including the piperidine and thiophene moieties, suggest a multifaceted mechanism of action that could be beneficial in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Methoxy group : Enhances lipophilicity and may affect receptor binding.
  • Methyl group : Potentially influences the electronic properties of the molecule.
  • Piperidine ring : Known for its role in modulating neurotransmitter systems.
  • Thiophene moiety : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Table 1: Summary of Anticancer Activity in Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)10Apoptosis induction
Compound BMCF-7 (breast)15Cell cycle arrest
Compound CA549 (lung)20Inhibition of proliferation

Cholinesterase Inhibition

Another significant aspect of this compound's biological activity is its potential as a cholinesterase inhibitor. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Studies suggest that compounds with a piperidine structure can effectively inhibit these enzymes, thereby increasing acetylcholine levels and improving cognitive function .

Table 2: Cholinesterase Inhibition Potency

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
Compound D58
Compound E1210
4-Methoxy...TBDTBD

Study on Anticancer Properties

A recent study published in a peer-reviewed journal evaluated the anticancer effects of a piperidine-based compound similar to our target compound. The results demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting strong in vivo efficacy . Further molecular docking studies indicated favorable interactions with key proteins involved in cancer progression.

Cholinesterase Inhibition Study

In another study, researchers synthesized several piperidine derivatives and tested their efficacy as cholinesterase inhibitors. The results showed that certain substitutions on the piperidine ring significantly enhanced inhibitory activity against AChE and BuChE, with some compounds exhibiting selectivity towards one enzyme over the other . This highlights the potential for developing targeted therapies for Alzheimer's disease using compounds structurally related to our compound of interest.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Chloro and fluoro groups (e.g., in Compounds 10 and 17) are common in receptor-targeting agents due to their electron-withdrawing effects, which enhance binding affinity . Thiophene vs.

Synthetic Yields :

  • Yields for benzenesulfonamide derivatives vary widely (e.g., 75–81% for Compounds 2e and 10 ), depending on the reactivity of sulfonyl chlorides and steric hindrance from substituents. The target compound’s synthesis would likely follow similar protocols but may require optimization for the thiophene-containing intermediate.

Physicochemical Properties: Melting points for analogs range from 132–230°C , influenced by crystallinity and intermolecular forces. The target’s methoxy and methyl groups may lower its melting point compared to polar derivatives like Compound 6d (sulfamoyl-amino).

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